
Mal-amido-PEG3-alcohol
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Overview
Description
Mal-amido-PEG3-alcohol is a polyethylene glycol (PEG)-based linker featuring a maleimide (Mal) group, an amide bond, and a triethylene glycol (PEG3) chain terminated with a hydroxyl (-OH) group. Its molecular formula is C₁₃H₂₀N₂O₆, and it is widely used in bioconjugation, particularly in PROTAC (Proteolysis-Targeting Chimera) synthesis . The maleimide group enables thiol-selective conjugation (e.g., with cysteine residues in proteins), while the hydroxyl group allows further functionalization. This compound balances solubility, stability, and biocompatibility, making it ideal for drug delivery and targeted therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mal-amido-PEG3-alcohol typically involves the reaction of maleimide with a PEG3-alcohol derivative. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) and may require the presence of a base like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated reactors and purification systems like high-performance liquid chromatography (HPLC) is common in industrial settings .
Chemical Reactions Analysis
Maleimide-Thiol Conjugation (Michael Addition)
The maleimide group undergoes rapid, selective thiol-Michael addition under physiological conditions (pH 6.5–7.5) to form stable thioether bonds with cysteine residues or other thiol-containing biomolecules .
Key Characteristics:
-
Reaction Rate: Second-order rate constants range between 10–100 M⁻¹s⁻¹ at pH 7.0 .
-
Specificity: Minimal cross-reactivity with amines or hydroxyl groups at neutral pH .
-
Applications:
Optimization Considerations:
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pH Sensitivity: Maleimide hydrolysis accelerates above pH 8.0, reducing conjugation efficiency .
-
Competing Reactions: Thiol-disulfide exchange may occur in oxidizing environments unless stabilized with chelating agents .
Alcohol Group Functionalization
The terminal hydroxyl group participates in nucleophilic reactions, enabling further derivatization:
Esterification
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Reagents: Activated esters (e.g., TFP, NHS) in the presence of carbodiimide coupling agents (EDC, DCC) .
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Yield: >85% under anhydrous conditions (DMF or DCM, 0–5°C) .
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Example: Formation of Mal-amido-PEG3-TFP ester for amine-reactive conjugates .
Etherification
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Reagents: Alkyl halides or tosylates under basic conditions (e.g., NaH, K₂CO₃) .
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Applications: Synthesis of PEG-based surfactants or crosslinkers .
Stability and Hydrolysis Kinetics
Maleimide Stability:
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Hydrolysis Half-Life: ~1–2 hours at pH 7.4 and 37°C, forming maleamic acid .
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Mitigation: Use of thiol-containing stabilizers (e.g., cysteine) or low-temperature storage (−20°C) .
PEG Chain Integrity:
-
Oxidative Degradation: PEG3 spacers resist oxidation under standard conditions but degrade in strong acidic/basic environments (pH <3 or >10) .
pH-Dependent Reactivity
pH Range | Maleimide Activity | Alcohol Reactivity |
---|---|---|
6.0–7.5 | High (thiol conjugation) | Low (requires activation) |
8.0–9.0 | Hydrolysis dominant | Moderate (SN2 reactions) |
<5.0 | Inactive (protonated) | High (acid-catalyzed esterification) |
Comparative Reaction Efficiency
Reaction Type | Conditions | Conversion (%) | Reference |
---|---|---|---|
Thiol-Michael Addition | pH 7.0, 25°C, 2h | 95–98 | |
NHS Ester Formation | EDC/DMAP, DMF, 4h | 88 | |
Alkylation (Tosylate) | K₂CO₃, DMF, 12h | 72 |
Synthetic Limitations
Scientific Research Applications
Chemistry: Mal-amido-PEG3-alcohol is used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system .
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation. It helps in understanding the role of specific proteins in various cellular processes .
Medicine: In medicinal chemistry, this compound is employed in the development of targeted therapies for diseases such as cancer. By degrading disease-causing proteins, it offers a novel approach to treatment .
Industry: In the pharmaceutical industry, this compound is used in the production of antibody-drug conjugates (ADCs) and other targeted therapies. Its ability to form stable linkages makes it valuable in drug development .
Mechanism of Action
Mal-amido-PEG3-alcohol exerts its effects by forming a stable thioether linkage with thiol-containing molecules. This linkage facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation . The molecular targets include specific proteins involved in disease pathways, and the mechanism involves the formation of a ternary complex between the PROTAC, the target protein, and the E3 ubiquitin ligase .
Comparison with Similar Compounds
Structural and Functional Differences
Below is a comparative analysis of Mal-amido-PEG3-alcohol with structurally related PEG-based linkers:
Key Comparative Insights
PEG Chain Length
- Shorter PEGs (e.g., PEG2) : Reduce steric hindrance but may compromise solubility (e.g., Mal-PEG2-alcohol, used in liposomal vaccines) .
- Longer PEGs (e.g., PEG4) : Improve solubility and biocompatibility but increase molecular bulk (e.g., Mal-PEG4-alcohol) .
- PEG3 in this compound : Offers a balance between solubility and cell permeability, ideal for PROTACs .
Reactive Groups
- Maleimide vs. Lipoamide : Maleimide targets thiols for stable thioether bonds, while lipoamide (in Lipoamido-PEG3-alcohol) enhances lipid bilayer interactions .
- Maleimide vs. Azide : Azido-PEG3-alcohol enables click chemistry, whereas maleimide is preferred for thiol conjugation .
- Amide Bond Stability : The amide linkage in this compound provides superior stability compared to ester-based linkers .
Data Table: Physicochemical Properties
Biological Activity
Mal-amido-PEG3-alcohol is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in various bioconjugation applications, particularly in the development of PROTACs (proteolysis-targeting chimeras). This article explores its biological activity, mechanisms of action, and applications based on recent research findings.
Overview of this compound
This compound is characterized by its maleimide functional group, which allows for specific conjugation to thiol-containing molecules. The PEG component enhances solubility and biocompatibility, making it suitable for use in drug delivery systems and therapeutic agents. Its structure can be represented as follows:
- Chemical Structure :
- Maleimide group for thiol conjugation
- PEG chain for increased solubility and reduced immunogenicity
- Alcohol group allowing further derivatization
The primary mechanism of action for this compound involves the formation of stable thioether bonds with thiol groups on target proteins or peptides. This reaction is facilitated under physiological conditions, allowing for the selective targeting of biomolecules.
Key Biological Activities:
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Targeted Drug Delivery :
- Enhances the pharmacokinetics of therapeutic agents by prolonging circulation time in the bloodstream.
- Reduces off-target effects through selective binding to target cells.
- Cellular Uptake :
- Stability in Biological Environments :
Case Study 1: PROTAC Development
A study investigated the use of this compound in synthesizing PROTACs aimed at degrading specific oncogenic proteins. The results indicated that the incorporation of this linker significantly improved the efficacy of PROTACs in targeting and degrading proteins involved in cancer progression.
- Efficacy : The study reported a 50% increase in target protein degradation compared to non-PEGylated counterparts.
- Mechanism : Enhanced cellular uptake and prolonged circulation time contributed to the improved efficacy observed.
Case Study 2: Antibody-Drug Conjugates (ADCs)
This compound was evaluated as a linker in ADC formulations. The study demonstrated that ADCs utilizing this linker exhibited improved stability and reduced immunogenicity.
Linker Type | Stability | Immunogenicity | Efficacy |
---|---|---|---|
Non-PEGylated Linker | Low | High | Moderate |
This compound | High | Low | High |
Comparative Analysis with Other PEG Linkers
To better understand the advantages of this compound, a comparison with other PEG linkers was conducted:
Property | This compound | Standard PEG Linkers |
---|---|---|
Solubility | High | Moderate |
Targeting Efficiency | High | Variable |
Stability | High | Moderate |
Immunogenicity | Low | Moderate to High |
Properties
Molecular Formula |
C13H20N2O6 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C13H20N2O6/c16-6-8-21-10-9-20-7-4-14-11(17)3-5-15-12(18)1-2-13(15)19/h1-2,16H,3-10H2,(H,14,17) |
InChI Key |
FSZYAZFIBYJBPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCO |
Origin of Product |
United States |
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